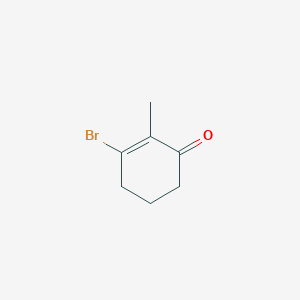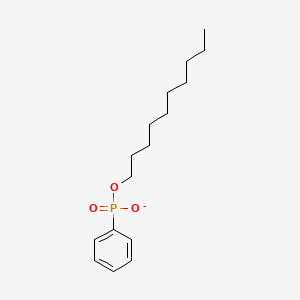
Decyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl phenylphosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic group and two oxygen atoms this compound specifically features a decyl group (a ten-carbon alkyl chain) and a phenyl group (a benzene ring) attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl phenylphosphonate can be synthesized through several methods. One common approach is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, the reaction of trimethyl phosphite with decyl bromide in the presence of a base can yield this compound .
Another method involves the palladium-catalyzed cross-coupling reaction between H-phosphonate diesters and aryl halides. This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Michaelis-Arbuzov reaction is favored due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Decyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in this compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Decyl phenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of decyl phenylphosphonate involves its interaction with molecular targets and pathways. In biological systems, phosphonates can mimic phosphate esters, allowing them to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Ethyl phenylphosphonate
- Diphenyl phosphonate
Uniqueness
Decyl phenylphosphonate is unique due to its long alkyl chain (decyl group) and phenyl group, which impart distinct hydrophobic and aromatic properties. This combination makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and anti-corrosion agents .
Properties
CAS No. |
52299-33-9 |
|---|---|
Molecular Formula |
C16H26O3P- |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
decoxy(phenyl)phosphinate |
InChI |
InChI=1S/C16H27O3P/c1-2-3-4-5-6-7-8-12-15-19-20(17,18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H,17,18)/p-1 |
InChI Key |
SODGRQZWCNTQSG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOP(=O)(C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


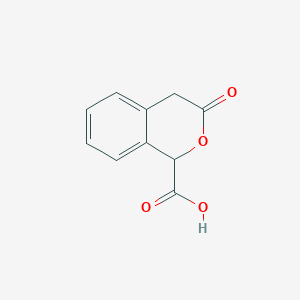

![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
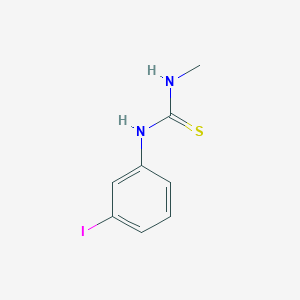
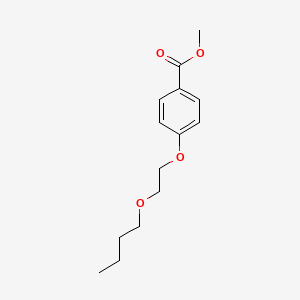
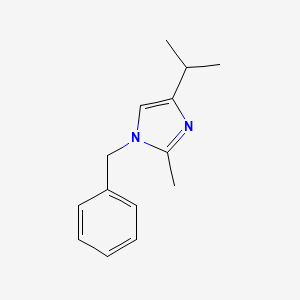
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
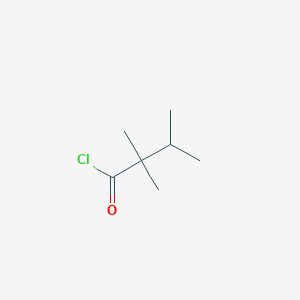
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
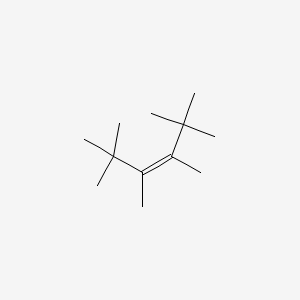
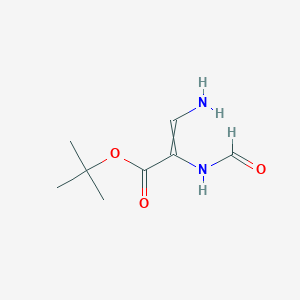
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
